4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that features a triazolidine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 2-methoxyphenyl isocyanate with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often in the presence of a catalyst like Yb(OTf)3 to facilitate the formation of the triazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification using techniques like column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolidine derivatives and phenolic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate enzyme activity or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their potential therapeutic applications.
4-(2-Methoxyphenyl)piperazine: Another related compound with similar pharmacological properties.
Uniqueness
4-(2-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1,2,4-triazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-15-7-5-3-2-4-6(7)12-8(13)10-11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMJXDFGVBCDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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